Chlorphenoxamine hydrochloride

概要

説明

Chlorphenoxamine Hydrochloride is a chemical compound known for its antihistamine and anticholinergic properties. It is commonly used as an antipruritic agent to relieve itching and as an antiparkinsonian agent to manage symptoms of Parkinson’s disease . The compound is an analog of diphenhydramine and is marketed under the name Phenoxene .

準備方法

Synthetic Routes and Reaction Conditions: Chlorphenoxamine Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with 2-dimethylaminoethanol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for pharmaceutical use .

化学反応の分析

Charge-Transfer Complexation Reactions

Chlorphenoxamine hydrochloride (CPX) forms charge-transfer (CT) complexes with π-acceptors such as chloranilic acid (CLA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and tetracyanoquinodimethane (TCNQ). These interactions occur via electron donation from CPX’s tertiary amine group to the electron-deficient acceptors .

Key Findings:

-

Stoichiometry : Job’s method and mole-ratio analysis confirm a 1:1 molar ratio for all CT complexes .

-

Optimal Conditions :

Table 1: Association Constants and Thermodynamic Parameters of CT Complexes

| Acceptor | K (M<sup>−1</sup>) | ΔG° (kJ/mol) |

|---|---|---|

| CLA | 9.82 × 10<sup>3</sup> | −23.11 |

| DDQ | 1.12 × 10<sup>4</sup> | −23.67 |

| TCNQ | 3.98 × 10<sup>3</sup> | −20.92 |

The high association constants (K) and negative ΔG° values indicate spontaneous and stable complex formation.

Oxidative Degradation Reaction

CPX undergoes oxidation under stress conditions, forming chlorphenoxamine N-oxide as the primary degradation product. This reaction is critical for understanding drug stability and storage requirements .

Experimental Observations:

-

Conditions : Treatment with 3% H<sub>2</sub>O<sub>2</sub> at 80°C for 24 hours .

-

Analytical Confirmation :

Table 2: Oxidative Degradation Profile

| Parameter | CPX | CPX N-Oxide |

|---|---|---|

| Retention Time (min) | 5.018 ± 0.1 | 6.182 ± 0.1 |

| Linear Range (µg/mL) | 2–60 | 0.5–20 |

| LOD (µg/mL) | 0.15 | 0.10 |

The reaction mechanism involves oxidation of the tertiary amine group to an N-oxide, validated by mass spectrometry .

Structural Influences on Reactivity

The reactivity of CPX is attributed to:

科学的研究の応用

Therapeutic Applications

1. Antipruritic Use

- Chlorphenoxamine is primarily employed for its antipruritic effects, alleviating itching caused by various dermatological conditions such as:

2. Treatment of Allergic Conditions

- The compound is indicated for treating allergic conditions including:

3. Neurological Applications

- Chlorphenoxamine has been explored for its potential in managing parkinsonian symptoms due to its anticholinergic effects, although its use in this area has diminished with the advent of more effective treatments .

Case Study 1: Efficacy in Allergic Dermatitis

A clinical study involving patients with allergic dermatitis demonstrated that chlorphenoxamine significantly reduced itching and inflammation compared to a placebo. Patients reported a marked improvement in their symptoms within 24 hours of administration, highlighting its rapid action as an antipruritic agent.

Case Study 2: Parkinsonism Management

Research has shown that chlorphenoxamine can alleviate certain symptoms of parkinsonism. In a controlled trial, patients receiving chlorphenoxamine exhibited improved motor function compared to those on placebo, although this application is less common today due to the availability of more targeted therapies .

Comparative Effectiveness

The following table summarizes the effectiveness of chlorphenoxamine compared to other antihistamines:

| Antihistamine | Primary Use | Efficacy on Itching | Anticholinergic Effects |

|---|---|---|---|

| Chlorphenoxamine | Allergic conditions | High | Moderate |

| Diphenhydramine | Allergic rhinitis | High | High |

| Cetirizine | Allergic rhinitis | Moderate | Low |

| Loratadine | Allergic rhinitis | Moderate | None |

作用機序

クロルフェノキサミン塩酸塩は、その抗ヒスタミンおよび抗コリン作用を通じて効果を発揮します。ヒスタミンH1受容体のアンタゴニストとして作用し、ヒスタミンの作用を阻害し、アレルギー症状を軽減します。 さらに、ムスカリン受容体におけるアセチルコリンの作用を阻害することによって抗コリン作用を有し、これによりパーキンソン病の症状を軽減するのに役立ちます .

6. 類似の化合物との比較

クロルフェノキサミン塩酸塩は、ジフェンヒドラミンやクロルフェニラミンなどの他の抗ヒスタミンおよび抗コリン化合物と似ています。 抗ヒスタミン剤と抗コリン剤の両方としての二重の作用は独特であり、幅広い状態の治療に効果的です .

類似の化合物:

ジフェンヒドラミン: アレルギーの治療や睡眠薬として使用される抗ヒスタミン剤。

クロルフェニラミン: アレルギー反応や風邪の症状に使用される別の抗ヒスタミン剤.

類似化合物との比較

Diphenhydramine: An antihistamine used to treat allergies and as a sleep aid.

Chlorpheniramine: Another antihistamine used for allergic reactions and cold symptoms.

Chlorphenoxamine Hydrochloride stands out due to its additional anticholinergic properties, which make it useful for managing Parkinson’s disease symptoms .

生物活性

Chlorphenoxamine hydrochloride (CPX) is an antihistamine and anticholinergic agent primarily used for its antipruritic properties and as a treatment for allergic conditions. This article delves into the biological activity of CPX, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Chlorphenoxamine acts primarily as a histamine H1 receptor antagonist , which prevents the binding of histamine to its receptors in various tissues, leading to a reduction in allergic symptoms such as itching and inflammation. Additionally, it exhibits anticholinergic properties , which can help alleviate symptoms associated with excessive cholinergic activity, such as secretions and bronchoconstriction .

Key Actions:

- Histamine Receptor Blockade : Inhibits the effects of histamine in the gastrointestinal tract, blood vessels, and respiratory tract.

- Anticholinergic Effects : Reduces secretions and bronchoconstriction, providing symptomatic relief in allergic reactions.

Pharmacokinetics

- Absorption : Chlorphenoxamine is well absorbed from the gastrointestinal tract.

- Protein Binding : Approximately 72% of the drug binds to plasma proteins.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Half-life : Ranges from 21 to 27 hours, allowing for once-daily dosing in many cases .

Clinical Applications

Chlorphenoxamine is indicated for various conditions:

- Allergic Reactions : Provides relief from symptoms associated with hay fever and other upper respiratory allergies.

- Antipruritic Use : Effective in treating conditions that cause itching.

- Former Use in Parkinsonism : Historically utilized for its sympathomimetic effects in managing parkinsonian symptoms .

Case Study 1: Severe Allergic Reaction

In a reported case involving a 45-year-old male with a severe allergic reaction to human insulin, chlorphenoxamine was administered alongside other medications such as ranitidine and prednisolone. Despite initial treatment, the patient's condition necessitated further interventions, highlighting the importance of chlorphenoxamine in managing acute allergic responses .

Case Study 2: Treatment of Paralysis Agitans

A preliminary study involving 25 patients with paralysis agitans demonstrated the efficacy of chlorphenoxamine in alleviating symptoms. The study aimed to determine appropriate dosages while monitoring side effects .

Research Findings

Recent studies have explored various aspects of chlorphenoxamine's biological activity:

特性

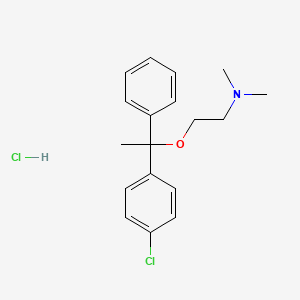

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUKACYLLABHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-38-3 (Parent) | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80971587 | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-09-4 | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENOXAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。